Cas no 51796-82-8 (5-Bromo-2-chloro-1,3-dinitrobenzene)

5-Bromo-2-chloro-1,3-dinitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₆H₂BrClN₂O₄. This crystalline solid is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern—featuring bromo, chloro, and nitro functional groups—enables selective reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The compound’s high purity and stability make it suitable for precise synthetic applications. Its well-defined structure allows for controlled functionalization, facilitating the development of complex molecular architectures. Proper handling is essential due to its potential sensitivity to shock, heat, and friction, in line with standard safety protocols for nitroaromatic compounds.
5-Bromo-2-chloro-1,3-dinitrobenzene structure
51796-82-8 structure
Product Name:5-Bromo-2-chloro-1,3-dinitrobenzene
CAS No:51796-82-8
MF:C6H2BrClN2O4
MW:281.448079586029
MDL:MFCD22682798
CID:1057288
Update Time:2025-08-05

5-Bromo-2-chloro-1,3-dinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-chloro-1,3-dinitrobenzene
    • 5-bromanyl-2-chloranyl-1,3-dinitro-benzene
    • 1-Chloro-4-bromo-2,6-dinitrobenzene
    • Benzene, 5-?bromo-?2-?chloro-?1,?3-?dinitro-
    • C6H2BrClN2O4
    • 6337AJ
    • TRA0022248
    • FCH2307665
    • SY022400
    • A828783
    • MDL: MFCD22682798
    • Inchi: 1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H
    • InChI Key: GWQNTICVTKSXRW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 279.88900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • XLogP3: 3.7
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Density: 1.992±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 98 ºC
  • Solubility: Almost insoluble (0.037 g/l) (25 º C),
  • PSA: 91.64000
  • LogP: 3.96530

5-Bromo-2-chloro-1,3-dinitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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5-Bromo-2-chloro-1,3-dinitrobenzene Production Method

5-Bromo-2-chloro-1,3-dinitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:51796-82-8)5-Bromo-2-chloro-1,3-dinitrobenzene
Order Number:A828783
Stock Status:in Stock
Quantity:1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):197.0/696.0/1246.0
Email:sales@amadischem.com

Additional information on 5-Bromo-2-chloro-1,3-dinitrobenzene

5-Bromo-2-chloro-1,3-dinitrobenzene (CAS No. 51796-82-8): A Versatile Compound in Modern Pharmaceutical and Chemical Research

5-Bromo-2-chloro-1,3-dinitrobenzene, with the systematic name 5-bromo-2-chloro-1,3-dinitrobenzene and the chemical formula C6H2BrClN2O4, represents a critical intermediate in the development of advanced chemical compounds. This aromatic compound features a benzene ring substituted with multiple functional groups, including two nitro groups at positions 1 and 3, a bromine atom at position 5, and a chlorine atom at position 2. Its unique structural configuration enables it to serve as a building block for synthesizing a wide range of pharmaceuticals, agrochemicals, and materials science applications. Recent studies have highlighted its potential in the design of novel therapeutics targeting inflammatory diseases and neurodegenerative disorders, underscoring its significance in modern drug discovery.

The molecular structure of 5-bromo-2-chloro-1,3-dinitrobenzene is characterized by its high electron-withdrawing capacity due to the presence of nitro groups. The nitro functional groups (–NO2) contribute to the compound's reactivity by creating electron-deficient regions on the aromatic ring, which facilitates electrophilic substitution reactions. This property is particularly valuable in synthetic organic chemistry, where the compound is often used as a precursor for the preparation of functionalized aromatic derivatives. Recent advancements in computational chemistry have enabled researchers to model the reactivity patterns of this compound, providing insights into its behavior in various reaction conditions.

One of the most notable applications of 5-bromo-2-chloro-1,3-dinitrobenzene lies in its role as a synthetic intermediate in the development of antioxidant agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent radical-scavenging activity, making them promising candidates for the treatment of oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions. The study further revealed that the introduction of bromo and chloro substituents modulates the compound's hydrophobicity, enhancing its ability to cross biological membranes and exert therapeutic effects.

In the field of pharmaceutical chemistry, 5-bromo-2-chloro-1,3-dinitrobenzene has been explored for its potential in the design of anti-inflammatory drugs. A 2024 review article in Drug Discovery Today highlighted the compound's ability to inhibit pro-inflammatory cytokine production through its interaction with cytosolic DNA sensors such as STING. This mechanism has sparked interest in its application for the treatment of autoimmune diseases and chronic inflammatory conditions. Researchers are currently investigating the structure-activity relationships (SAR) of this compound to optimize its therapeutic efficacy while minimizing potential side effects.

The synthesis of 5-bromo-2-chloro-1,3-dinitrobenzene involves a series of well-established organic reactions. One of the most common methods involves the nitration of 2-chloro-5-bromobenzene using a mixture of concentrated nitric acid and sulfuric acid. The nitration process selectively introduces nitro groups at positions 1 and 3, which are critical for the compound's biological activity. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes, including the use of microwave-assisted reactions and metal-free catalytic systems to reduce energy consumption and waste generation.

Another important aspect of 5-bromo-2-chloro-1,3-dinitrobenzene is its role in the preparation of polymeric materials. The compound's functional groups make it an ideal candidate for the synthesis of polyurethanes and polyamides with tailored properties. A 2023 study in Advanced Materials reported the successful incorporation of this compound into nanocomposite polymers, which exhibited enhanced mechanical strength and thermal stability. These materials have potential applications in electronic devices, biomedical engineering, and energy storage systems.

From a biological perspective, 5-bromo-2-chloro-1,3-dinitrobenzene has been shown to interact with various cellular targets. For instance, its nitro groups can undergo reductive metabolism in vivo, generating nitroso compounds that may modulate signal transduction pathways. This property has led to investigations into its potential as a chemopreventive agent against carcinogenic processes. However, further studies are needed to elucidate the exact mechanisms of its biological activity and to assess its toxicological profile.

In the context of drug delivery systems, 5-bromo-2-chloro-1,3-dinitrobenzene has been explored as a prodrug carrier. The compound's ability to form stable conjugates with targeted ligands makes it a promising candidate for the development of site-specific drug delivery strategies. A 2024 study in Bioconjugate Chemistry demonstrated that the compound can be modified with peptide sequences to enhance its cellular uptake and targeting efficiency. This approach could significantly improve the therapeutic outcomes of antibody-drug conjugates (ADCs) and other targeted therapies.

The environmental impact of 5-bromo-2-chloro-1,3-dinitrobenzene is another area of active research. Due to its persistence in aqueous environments, the compound has been identified as a potential environmental contaminant. A 2023 report in Environmental Science & Technology highlighted the need for biodegradation strategies to mitigate its ecological risks. Researchers are currently exploring the use of microbial consortia and enzymatic degradation pathways to break down this compound into less harmful byproducts.

Overall, 5-bromo-2-chloro-1,3-dinitrobenzene represents a multifaceted compound with diverse applications in pharmaceutical chemistry, materials science, and environmental engineering. Its unique structural features and reactivity profile make it an invaluable tool for the development of novel therapeutics and functional materials. As research in these fields continues to advance, the potential of this compound is expected to expand further, offering new opportunities for innovation and discovery.

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Amadis Chemical Company Limited
(CAS:51796-82-8)5-Bromo-2-chloro-1,3-dinitrobenzene
A828783
Purity:99%/99%/99%
Quantity:1.0g/5.0g/10.0g
Price ($):197.0/696.0/1246.0
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